2-(benzylamino)-N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-(benzylamino)-N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen. This particular compound features a thiazole ring, a thiadiazole ring, and a benzylamino group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and thiadiazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized through the reaction of α-haloketones with thiourea, while the thiadiazole ring can be formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-(benzylamino)-N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide: Shares the thiadiazole ring but differs in the substituents attached to the ring.
3-(benzoylamino)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide: Contains a benzoylamino group instead of a benzylamino group.
Uniqueness
2-(benzylamino)-N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17N5OS2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(benzylamino)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H17N5OS2/c26-18(16-13-27-19(22-16)21-12-15-9-5-2-6-10-15)23-20-25-24-17(28-20)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,21,22)(H,23,25,26) |
InChI Key |
CGQCFEMLMJLZEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CSC(=N3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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